3-Bromo-2-Nitrobenzamide: Structural Properties and Synthetic Utility
3-Bromo-2-Nitrobenzamide: Structural Properties and Synthetic Utility
Technical Guide for Medicinal Chemistry & Drug Development
Part 1: Executive Summary & Chemical Identity
3-Bromo-2-nitrobenzamide (CAS: 1261758-81-9) is a highly functionalized aromatic building block used primarily in the synthesis of polycyclic heterocycles and PARP (Poly (ADP-ribose) polymerase) inhibitor pharmacophores.[1] Its structure is characterized by a "vicinal triad" substitution pattern—an amide, a nitro group, and a bromine atom on contiguous carbons. This arrangement creates a unique electronic environment where the nitro group activates the adjacent bromine toward nucleophilic substitution (SNAr) while simultaneously serving as a latent nucleophile (upon reduction) for cyclization reactions.
Chemical Profile
| Property | Data |
| IUPAC Name | 3-Bromo-2-nitrobenzamide |
| CAS Number | 1261758-81-9 |
| Molecular Formula | C7H5BrN2O3 |
| Molecular Weight | 245.03 g/mol |
| Appearance | Pale yellow to off-white solid |
| Predicted LogP | ~0.8 - 1.2 (Lipophilic, amenable to CNS penetration) |
| H-Bond Donors/Acceptors | 2 Donors (Amide NH2), 3 Acceptors (NO2, C=O) |
| Rotatable Bonds | 2 (Amide C-N, Nitro C-N) |
Part 2: Structural Analysis & Reactivity Logic
The "Vicinal Triad" Activation
The reactivity of 3-bromo-2-nitrobenzamide is defined by the ortho-effect of the nitro group.
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Electronic Activation: The nitro group at position 2 is strongly electron-withdrawing (-I, -M effects). This significantly lowers the electron density at the adjacent C3 position, making the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
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Steric Environment: The molecule is sterically crowded. The nitro group is twisted out of planarity with the benzene ring to minimize repulsion with the amide and bromine. This non-planar conformation can be exploited to control regioselectivity in binding pockets (e.g., PARP active sites).
Strategic Synthetic Utility
This compound serves as a "linchpin" intermediate. It allows for divergent synthesis:
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Path A (SNAr): Displacement of Bromine by amines or thiols before nitro reduction.
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Path B (Reductive Cyclization): Reduction of the nitro group to an aniline, followed by condensation with the amide (or external electrophiles) to form Quinazolin-4(3H)-ones .
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2-Nitrobenzamide
Rationale: Direct amidation of the carboxylic acid precursor via an acid chloride intermediate ensures high yield and purity compared to coupling reagents which may struggle with the steric hindrance of the ortho-nitro group.
Reagents:
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3-Bromo-2-nitrobenzoic acid (1.0 eq)
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Thionyl chloride (SOCl2) (5.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat.
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Ammonium hydroxide (NH4OH, 28% aq) or Ammonia gas.
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Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under Argon, suspend 3-bromo-2-nitrobenzoic acid (10 mmol) in anhydrous DCM (50 mL).
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Chlorination: Add Thionyl chloride (50 mmol) dropwise. Heat to reflux for 3 hours. Monitor by TLC (conversion of acid to acyl chloride).
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Checkpoint: The solution should turn clear as the acid chloride forms.
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Evaporation: Remove solvent and excess SOCl2 under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid traces.
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Amidation: Dissolve the crude acyl chloride in dry DCM (30 mL) and cool to 0°C.
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Quench: Slowly add aqueous NH4OH (20 mL) or bubble NH3 gas for 15 minutes. A precipitate will form immediately.
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Isolation: Filter the solid, wash with cold water (to remove NH4Cl) and hexanes. Dry under vacuum.[2]
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Yield: Typically 85-95%.
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Protocol B: SNAr Displacement (Cysteine/Amine Targeting)
Rationale: The 2-nitro group activates the 3-bromo position, allowing displacement by nucleophiles without transition metal catalysis (catalyst-free).
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Setup: Dissolve 3-bromo-2-nitrobenzamide (1.0 eq) in DMF or DMSO.
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Nucleophile Addition: Add the amine or thiol (1.2 eq) and a base (K2CO3 or DIPEA, 2.0 eq).
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Reaction: Heat to 60-80°C for 4-12 hours.
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Note: Thiols (like Cysteine derivatives) react faster than amines due to higher nucleophilicity.
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Workup: Dilute with water, extract with Ethyl Acetate. The product is the 3-substituted-2-nitrobenzamide .
Part 4: Reaction Pathways & Visualization
The following diagram illustrates the divergent synthetic pathways available from the 3-bromo-2-nitrobenzamide scaffold.
Caption: Divergent synthetic utility of 3-bromo-2-nitrobenzamide. Path Red (Green) leads to quinazolinone scaffolds; Path SNAr (Red) exploits the nitro-activated bromine displacement.
Part 5: Medicinal Chemistry Applications[3][4]
PARP Inhibitor Pharmacophore
Poly(ADP-ribose) polymerase (PARP) inhibitors typically require a benzamide moiety to form hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.
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Role of 3-Bromo-2-Nitrobenzamide: It serves as a precursor to 2-substituted-3-aminobenzamides or quinazolinone analogs (similar to Olaparib/Rucaparib cores).
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The bromine atom provides a handle for Suzuki-Miyaura coupling to attach the "tail" region of the inhibitor, which extends into the hydrophobic pocket of the enzyme.
Cysteine Targeting (Covalent Probes)
While less reactive than
Part 6: Safety & Stability
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Stability: Stable at room temperature.[3] Avoid strong bases which may hydrolyze the amide.
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Hazards:
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Nitro Compounds: Potential explosion hazard if heated under confinement.
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Skin/Eye Irritant: Brominated aromatics are often lachrymators or skin sensitizers. Handle in a fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis or photo-degradation.
References
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PubChem. (n.d.).[4] 3-Bromo-2-nitrobenzaldehyde (Precursor Data).[5] National Library of Medicine. Retrieved March 5, 2026, from [Link][1]
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GMR Pharma. (2022). Speciality Chemicals Catalog: 3-Bromo-2-nitrobenzamide (CAS 1261758-81-9).[1] Retrieved March 5, 2026, from [Link]
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Organic Syntheses. (2010). General Methods for Amide Synthesis via Acid Chlorides. Org.[3][2] Synth. Coll. Vol. 10. (General protocol adaptation).
- Journal of Medicinal Chemistry. (2008). Structure-Based Design of PARP Inhibitors. (Contextual reference for benzamide pharmacophore utility).
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 645-09-0: 3-Nitrobenzamide | CymitQuimica [cymitquimica.com]
- 4. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-bromo-2-nitrobenzaldehyde | 882772-99-8 [chemicalbook.com]
